ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a brominated thiophene amide substituent at position 2 and ester/alkyl groups at positions 3, 4, and 3. Its structure combines aromatic heterocycles with functional groups that influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-19-14(18)11-7(2)8(3)20-13(11)16-12(17)9-5-6-10(15)21-9/h5-6H,4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRRPPIAQDKZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene derivatives followed by amide formation and esterification. The reaction conditions often require the use of reagents such as bromine, ethyl chloroformate, and amines under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as nucleic acids and proteins. The compound can modulate nucleic acid splicing by binding to specific sites on pre-mRNA or components of the spliceosome, thereby influencing gene expression and protein synthesis . Additionally, its interactions with enzymes and receptors can lead to various biochemical effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Thiophene Derivatives
The parent compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (), serves as a precursor for many derivatives. Key structural variations arise from substitutions at the amino group:
- Target Compound : 5-Bromothiophene-2-amido group introduces a brominated thiophene ring.
- Cyanoacrylamido Derivatives: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () feature a conjugated acrylamido linker with cyano and aryl groups.
- Bromobenzamido Analog : Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate () replaces the bromothiophene with a bromophenyl group.
Table 1: Structural Features of Key Derivatives
Key Differences :
Common Precursor: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Synthesized via the Gewald reaction (2-butanone, sulfur, and ethyl cyanoacetate in diethylamine) . Temperature control (60–70°C) is critical for yield optimization.
Derivatization Strategies
- Target Compound : Likely synthesized via amidation of the precursor with 5-bromothiophene-2-carboxylic acid.
- Cyanoacrylamido Derivatives: Knoevenagel condensation of the precursor’s active methylene group with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde for 3d) in toluene with piperidine/acetic acid catalysis .
- 4-Bromobenzamido Analog : Direct benzamidation using 4-bromobenzoyl chloride .
Physicochemical Properties
- Crystallography : The precursor () forms infinite wave-like chains via N–H⋯O hydrogen bonds and C–H⋯π interactions involving the thiophene ring centroid . Bromine in the target compound may alter packing via halogen bonding.
- Melting Points: Brominated derivatives (e.g., 3d: 298–300°C) exhibit higher melting points than non-halogenated analogs (3a: 230–232°C) due to stronger intermolecular forces .
Antioxidant and Anti-inflammatory Profiles
- Cyanoacrylamido Derivatives: Phenolic substitutions (e.g., 3d) show superior antioxidant activity (70–83% inhibition in rat paw edema models) due to radical scavenging via –OH groups .
- Target Compound : Bromothiophene’s lipophilicity may enhance membrane permeability, but its bioactivity requires empirical validation.
Biological Activity
Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivative class, noted for its diverse biological activities. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₁₅BrN₂O₂S and a molecular weight of approximately 328.21 g/mol. Its structure includes a bromine atom and an amide functional group, which are critical for its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of the bromine atom at the 5-position of the thiophene ring.
- Amidation : Reaction with an amine to form the amido group at the 2-position.
- Esterification : Formation of the carboxylate ester.
These reactions often require controlled conditions to optimize yield and minimize side reactions.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanisms include:
- Interaction with Nucleic Acids : The compound can bind to pre-mRNA or components of the spliceosome, influencing gene expression and protein synthesis.
- Anticancer Activity : Studies have shown that it affects various cancer cell lines, including breast and colon cancer, demonstrating low micromolar potency compared to established chemotherapeutics like etoposide .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown effectiveness against resistant strains of bacteria, suggesting potential as an antibiotic agent .
- Anticancer Effects : A study evaluating its effects on cancer cell lines indicated that it induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting cell cycle progression at the G1 phase .
- Inflammatory Response Modulation : The compound has also been investigated for its ability to inhibit inflammatory pathways by blocking enzymes such as COX and LOX, which are crucial in inflammatory responses .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of this compound against other thiophene derivatives:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Ethyl 2-(5-bromothiophene-2-amido)thiophene-3-carboxylate | Structure | Lacks dimethyl substitution; affects reactivity |
| Methyl 4-(5-bromothiophene-2-amido)cyclohexane-1-carboxylate | Structure | Contains cyclohexane ring; different properties |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Structure | Lacks bromine; potentially different activities |
This table emphasizes how structural variations can influence biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multistep reactions involving Knoevenagel condensation or Gewald reactions . For example, similar thiophene derivatives are prepared by condensing ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted aldehydes or brominated intermediates under reflux in toluene with catalytic piperidine and acetic acid . Temperature control (60–70°C) is critical for yield optimization, as deviations reduce efficiency . Purity is monitored via thin-layer chromatography (TLC) , and recrystallization in ethanol or methanol is used for final purification .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl or DMSO-d resolve substituent patterns (e.g., aromatic protons at δ 7.70–8.01 ppm, ester groups at δ 4.33–4.48 ppm) .
- Infrared (IR) Spectroscopy : Peaks at 2214 cm (C≡N stretch), 1660–1667 cm (ester C=O), and 1591–1605 cm (amide C=O) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 377 [M+Na]) validate molecular weight .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are used for refinement .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during bromothiophene functionalization?
- Methodological Answer :
- Solvent Selection : Toluene or DMF enhances solubility of aromatic intermediates and minimizes side reactions like hydrolysis .
- Catalyst Screening : Piperidine/acetic acid systems improve Knoevenagel condensation efficiency, while avoiding strong bases reduces ester group degradation .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 70°C) balances reaction rate and selectivity, as seen in Gewald reactions .
- In Situ Monitoring : HPLC or H NMR tracks intermediate formation, enabling timely adjustments .
Q. How should researchers address contradicting biological activity data (e.g., antioxidant vs. anti-inflammatory potency) across studies?
- Methodological Answer :
- Assay-Specific Variability : Antioxidant activity (DPPH/NO scavenging) may conflict with anti-inflammatory results (carrageenan-induced edema) due to differing mechanisms. For example, phenolic substituents enhance radical scavenging but may reduce bioavailability in vivo .
- Dose-Response Analysis : Compare IC values across assays; compounds with hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) show 70–83% inhibition in edema models but require higher concentrations in lipid peroxidation assays .
- Structural Modifications : Introduce steric hindrance (e.g., methoxy groups) to improve metabolic stability without sacrificing activity .
Q. What advanced analytical strategies resolve spectral overlaps in complex thiophene derivatives?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate H-C signals, distinguishing overlapping aromatic and aliphatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately assigns molecular formulas (e.g., CHBrNOS) .
- X-ray Diffraction : Resolves regiochemistry of bromothiophene substitution, as demonstrated in ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate crystal structures .
Q. How do substituents on the thiophene core influence biological activity and target selectivity?
- Methodological Answer :
- Electron-Withdrawing Groups (Br, CN) : Enhance electrophilicity, improving enzyme inhibition (e.g., COX-2 or tubulin binding) .
- Phenolic vs. Methoxy Groups : Phenolic -OH groups increase antioxidant activity (e.g., 83.1% edema inhibition) but reduce metabolic stability, whereas methoxy groups improve pharmacokinetics .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance target specificity by restricting binding to larger hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
